molecular formula C10H6Br2N2 B3195971 6,6'-Dibromo-2,3'-bipyridine CAS No. 942206-17-9

6,6'-Dibromo-2,3'-bipyridine

Cat. No.: B3195971
CAS No.: 942206-17-9
M. Wt: 313.98 g/mol
InChI Key: PHHCZWMVSJDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Dibromo-2,3’-bipyridine is a chemical compound . It is used as a catalyst for the preparation of iodoesters through copper-catalyzed [2,3]-and [1,2]-rearrangements of diazoesters and allylic iodides .


Synthesis Analysis

The synthesis of 6,6’-Dibromo-2,3’-bipyridine involves a Suzuki-Miyaura cross-coupling reaction . This reaction is performed with tetrakis (triphenylphosphine) palladium (0) and sodium carbonate in 1,4-dioxane and water for 8 hours under reflux conditions .


Molecular Structure Analysis

The molecular formula of 6,6’-Dibromo-2,3’-bipyridine is C10H6Br2N2 . The average mass is 313.976 Da and the mono-isotopic mass is 311.889771 Da .


Chemical Reactions Analysis

6,6’-Dibromo-2,3’-bipyridine is used as a catalyst for the preparation of iodoesters through copper-catalyzed [2,3]-and [1,2]-rearrangements of diazoesters and allylic iodides . It also undergoes a Suzuki-Miyaura cross-coupling reaction .


Physical and Chemical Properties Analysis

The molecular formula of 6,6’-Dibromo-2,3’-bipyridine is C10H6Br2N2 . The average mass is 313.976 Da and the mono-isotopic mass is 311.889771 Da .

Scientific Research Applications

Chemical Synthesis and Reactivity

6,6'-Dibromo-2,3'-bipyridine is used in chemical synthesis, particularly in the preparation of other bipyridine derivatives. For instance, it reacts with ammonia to produce 6,6'-diamino-2,2'-bipyridine (DABP), which shows interesting conformational changes and complexation behaviors with various metals like Cu(II), Ni(II), Co(II), and Zn(II). These reactions are significant due to the role of amino groups at the 6 and 6′ positions as strong electron-donating groups, influencing the complexation properties (Kishii, Araki, & Shiraishi, 1984). Additionally, 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine, a derivative of this compound, has been recognized for its potential in macromolecular and supramolecular applications, owing to its solubilizing groups, which are crucial for such applications (Amb & Rasmussen, 2006).

Material Science and Catalysis

In material science, this compound serves as a building block for complex materials. Its derivatives have been used in the preparation of copper(I) complexes for incorporation into dye-sensitized solar cells (DSCs), demonstrating the compound's role in the development of renewable energy technologies (Constable et al., 2009). Furthermore, its modification, such as through bridging bipyridine units with phenylphosphine links, has led to the creation of unique linear and cyclic oligomers, showcasing its versatility in synthesizing novel molecular structures (Ziessel, Charbonnière, Mameri, & Camerel, 2005).

Pharmacology and Biological Studies

In biological studies, the derivatives of this compound have been explored for their potential in developing new medicinal compounds. For example, a study on binuclear gold(III) oxo complexes, where 6,6'-dibromo-2,2'-bipyridine derivatives played a crucial role, aimed to understand their relationships to biological properties, highlighting the compound's relevance in medicinal chemistry (Gabbiani et al., 2008).

Safety and Hazards

6,6’-Dibromo-2,3’-bipyridine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present .

Properties

IUPAC Name

2-bromo-5-(6-bromopyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-5-4-7(6-13-9)8-2-1-3-10(12)14-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHCZWMVSJDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654744
Record name 6,6'-Dibromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-17-9
Record name 6,6′-Dibromo-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Dibromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dibromo-2,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
6,6'-Dibromo-2,3'-bipyridine
Reactant of Route 3
Reactant of Route 3
6,6'-Dibromo-2,3'-bipyridine
Reactant of Route 4
Reactant of Route 4
6,6'-Dibromo-2,3'-bipyridine
Reactant of Route 5
Reactant of Route 5
6,6'-Dibromo-2,3'-bipyridine
Reactant of Route 6
Reactant of Route 6
6,6'-Dibromo-2,3'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.